
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene is an organochlorine compound with the molecular formula C8H9Cl3 It is a derivative of cyclohexene, where the cyclohexene ring is substituted with two chlorine atoms and a 1-chloroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene typically involves the chlorination of cyclohexene derivatives. One common method is the addition of chlorine to 1-chloroethenylcyclohexene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or chlorohydrins.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides and chlorohydrins.
Reduction: Formation of partially or fully dechlorinated cyclohexene derivatives.
Substitution: Formation of cyclohexene derivatives with various functional groups.
Scientific Research Applications
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential toxic effects. The pathways involved include:
Alkylation: The compound can alkylate DNA and proteins, leading to cellular damage.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
Comparison with Similar Compounds
1,2-Dichloro-4-(1-chloroethenyl)cyclohex-1-ene can be compared with other similar compounds, such as:
1,2-Dichloroethane: A simpler chlorinated hydrocarbon with different reactivity and applications.
1,4-Dichlorobut-2-ene: Another chlorinated compound with distinct structural and chemical properties.
1,2-Dichlorocyclohexane: A related compound with similar substitution patterns but different reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1-chloroethenyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated cyclohexene derivatives.
Properties
CAS No. |
919297-85-1 |
|---|---|
Molecular Formula |
C8H9Cl3 |
Molecular Weight |
211.5 g/mol |
IUPAC Name |
1,2-dichloro-4-(1-chloroethenyl)cyclohexene |
InChI |
InChI=1S/C8H9Cl3/c1-5(9)6-2-3-7(10)8(11)4-6/h6H,1-4H2 |
InChI Key |
CHAXFKGQYRMHLC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CCC(=C(C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
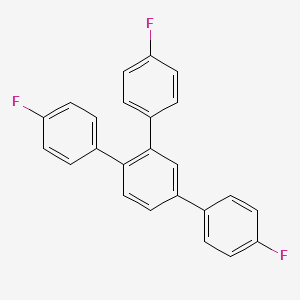
![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)
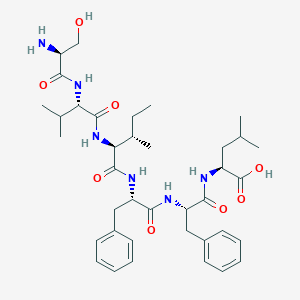
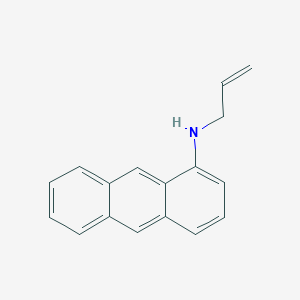
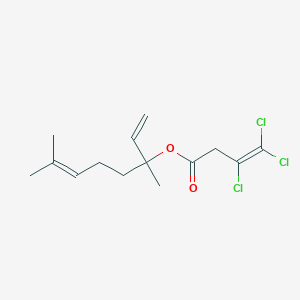

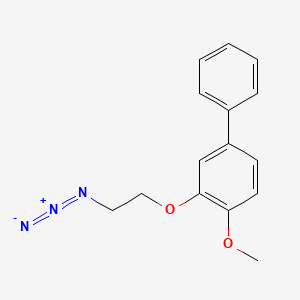
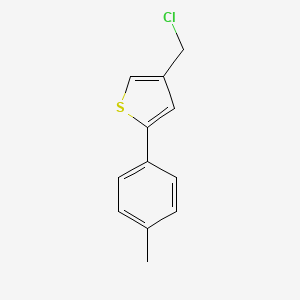
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
